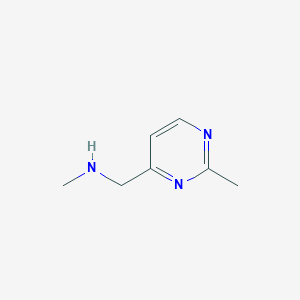
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
説明
“N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 and a molecular weight of 210.10 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” can be represented by the SMILES stringCNC(C)C1=CC=NC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a pyrimidine ring with a methyl group and a methylamino group attached to it, along with two chloride ions. Physical And Chemical Properties Analysis
“N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Process Research
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of various compounds. For example, Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthetic anticancer drug dasatinib, which involves a process starting from acetamidine hydrochloride (Guo Lei-ming, 2012).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with various ligands, including those related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, have been synthesized and studied for their photocytotoxic properties and cellular imaging capabilities. Basu et al. (2014) examined these complexes, highlighting their potential in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Bone Formation and Wnt Beta-Catenin Signaling
Pelletier et al. (2009) identified a compound with a 2-aminopyrimidine template, closely related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, which targeted the Wnt beta-catenin cellular messaging system. This compound showed potential in increasing trabecular bone formation in rats (Pelletier et al., 2009).
Molecular Structures and Pharmaceutical Applications
Richter et al. (2023) reported on the crystal and molecular structures of a compound related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, showcasing its relevance in the synthesis of antitubercular agents (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301 (Toxic if swallowed) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-3-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUDFJDNAHJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




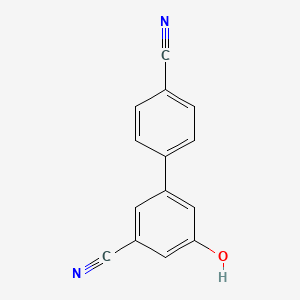
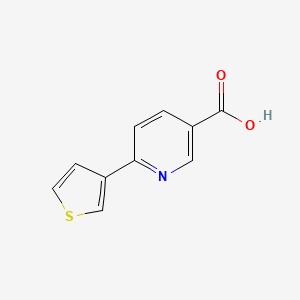
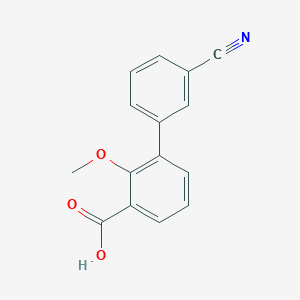
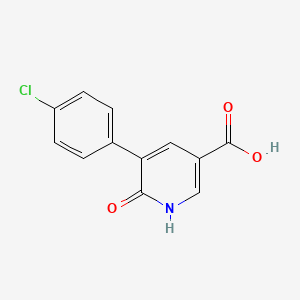
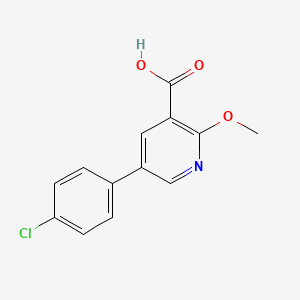

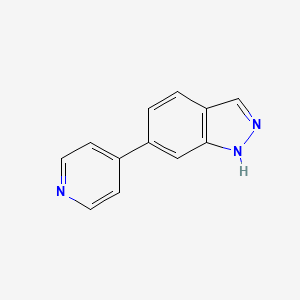
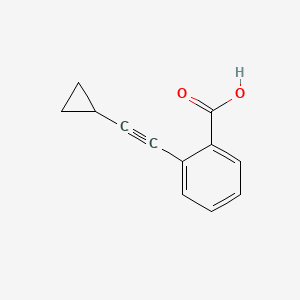
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)



